FGH10019

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

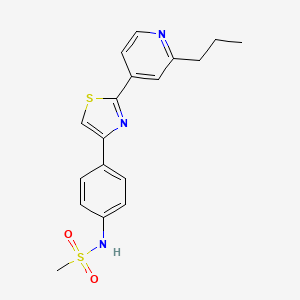

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-[2-(2-propylpyridin-4-yl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S2/c1-3-4-16-11-14(9-10-19-16)18-20-17(12-24-18)13-5-7-15(8-6-13)21-25(2,22)23/h5-12,21H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAXXHRQPWGNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FGH10019 Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FGH10019 is an experimental small molecule inhibitor with a primary mechanism of action centered on the disruption of cellular lipogenesis through the inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs). This targeted action leads to a significant alteration in the lipid composition of cancer cell membranes, rendering them more permeable to certain chemotherapeutic agents. This guide provides an in-depth overview of the molecular pathways affected by this compound, a summary of key quantitative data from preclinical studies, and detailed experimental protocols.

Core Mechanism of Action: SREBP-Dependent Lipogenesis Inhibition

This compound functions as an orally available inhibitor of SREBPs, which are key transcription factors that regulate the expression of genes involved in fatty acid and cholesterol synthesis. By inhibiting SREBPs, this compound effectively suppresses de novo lipogenesis in cancer cells.[1][2][3] This inhibition leads to a significant shift in the cellular lipid profile, characterized by a decrease in saturated fatty acids and a relative increase in polyunsaturated fatty acids.[1] The altered lipid composition increases the fluidity and permeability of the cancer cell membrane.[1]

This increased membrane permeability has been shown to enhance the intracellular accumulation of chemotherapeutic drugs like docetaxel, a microtubule inhibitor used in the treatment of various cancers, including prostate cancer.[1][2][3] The synergistic effect of this compound and docetaxel leads to enhanced cytotoxicity and apoptosis in cancer cells.[1][4] Preclinical studies in prostate cancer models have demonstrated that this combination therapy can significantly inhibit tumor growth in vivo.[1][5]

While the primary described mechanism of this compound is the inhibition of SREBP-dependent lipogenesis, it is noteworthy that compounds with a similar diarylthiazole scaffold have been investigated for antimycobacterial activity, potentially targeting the PrrB-PrrA two-component system in Mycobacterium tuberculosis.[6] However, the main focus of recent research has been on its role in cancer metabolism.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for evaluating its efficacy.

Caption: this compound signaling pathway leading to increased cancer cell apoptosis.

Caption: Preclinical experimental workflow for evaluating this compound efficacy.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Combination with Docetaxel

| Cell Line | Treatment (72h) | Outcome | Reference |

| C4-2, 22RV1, PC3, DU145 | 1 nM Docetaxel + 5 µM this compound | Significant decrease in cell viability compared to single agents. | [4] |

| C4-2, PC3 | 1 nM Docetaxel + 5 µM this compound | Significant increase in early and late apoptotic cells. | [4] |

Table 2: In Vivo Efficacy of this compound in Combination with Docetaxel

| Xenograft Model | Treatment (6 weeks) | Outcome | Reference |

| PC3 | Docetaxel (4 mg/kg, i.p., 2x/week) + this compound (20 mg/kg, oral, 3x/week) | Strong synergistic anti-tumor activity; greatest suppression of xenograft growth. | [1][5] |

| C4-2 | Docetaxel + this compound (3 weeks) | Significant inhibition of xenograft growth. | [1] |

| PC3 | Combination Treatment | No obvious toxicity or alteration in mouse body weight. | [1][5] |

Table 3: Effect of this compound on Cellular Lipid Composition

| Cell Line | Treatment | Key Changes in Lipid Profile | Reference |

| C4-2, PC3 | This compound | Significant reduction in saturated fatty acyl chains (palmitoyl 16:0, stearoyl 18:0). | [1] |

| C4-2, PC3 | This compound | Significant increase in polyunsaturated fatty acyl chains (20:4, 22:4, 22:6). | [1] |

| C4-2 | This compound | Decreased abundance in 27 out of 36 identified lipid classes (8 statistically significant). | [1] |

| PC3 | This compound | Decreased abundance in 29 out of 35 identified lipid classes (7 statistically significant). | [1] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Cell Viability Assay

-

Cell Lines: Human prostate cancer cell lines C4-2, 22RV1, PC3, and DU145.

-

Treatment: Cells were treated with vehicle, 1 nM docetaxel, 5 µM this compound, or a combination of docetaxel and this compound.

-

Duration: 72 hours.

-

Analysis: Cell viability was assessed to determine the cytotoxic effects of the treatments. Statistical analysis was performed using an unpaired two-tailed t-test.[4]

Apoptosis Assay (FACS)

-

Cell Lines: C4-2 and PC3.

-

Treatment: Cells were treated with vehicle, 1 nM docetaxel, 5 µM this compound, or a combination of docetaxel and this compound.

-

Duration: 72 hours.

-

Analysis: Early and late apoptotic cells were quantified using Fluorescence-Activated Cell Sorting (FACS).[4]

Immunoblot Analysis

-

Cell Lines: C4-2 and PC3.

-

Treatment: Cells were treated with vehicle, 1 nM docetaxel, 5 µM this compound, or a combination for 72 hours.

-

Procedure: Cell lysates were prepared and subjected to immunoblotting to analyze protein expression levels.[4]

In Vivo Xenograft Studies

-

Animal Model: Nude mice.

-

Xenograft Establishment: PC3 or C4-2 prostate cancer cells were subcutaneously injected.

-

Treatment Regimen:

-

Duration: 3 to 6 weeks.

-

Analysis: Tumor volume was measured over the course of treatment, and final tumor weight was determined. Body weight of the mice was monitored for toxicity assessment. Statistical analysis for tumor growth was performed using two-way ANOVA with Tukey's or Bonferroni's post-hoc tests.[1][2][5]

Lipidomics Analysis

-

Cell Lines: C4-2 and PC3.

-

Treatment: Cells were treated with this compound.

-

Procedure: Cellular lipids were extracted and analyzed to identify and quantify different lipid classes and fatty acyl chains.

-

Outcome: This analysis revealed a shift from saturated to polyunsaturated fatty acids upon this compound treatment.[1]

Fluorescence Recovery After Photobleaching (FRAP)

-

Cell Lines: C4-2 and PC3.

-

Procedure: A small area of the cell membrane was photobleached, and the rate of fluorescence recovery was measured.

-

Treatment: Performed on vehicle- and this compound-treated cells, both in the presence and absence of docetaxel.

-

Outcome: this compound treatment led to a faster fluorescence recovery rate, indicating increased membrane fluidity.[1]

References

- 1. Targeting SREBP-dependent lipogenesis potentiates the anti-tumor activity of docetaxel by increasing membrane permeability and intracellular drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. FGH-10019 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

FGH10019: A Technical Guide to a Novel SREBP Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterol Regulatory Element-Binding Proteins (SREBPs) are master regulators of lipid homeostasis, and their dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. FGH10019 is an orally available small molecule inhibitor of the SREBP pathway. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization. This compound targets the SREBP-dependent lipogenesis pathway, leading to a reduction in cellular lipid synthesis.[1] This inhibition has been shown to potentiate the anti-tumor activity of chemotherapeutic agents like docetaxel in preclinical models of prostate cancer by increasing cancer cell membrane permeability and subsequent intracellular drug accumulation.[1] this compound, an improved derivative of fatostatin, demonstrates enhanced absorption and cellular activity.[2]

Core Mechanism of Action: SREBP Pathway Inhibition

This compound functions by inhibiting the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[3][4] Under normal conditions, SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP-cleavage activating protein (SCAP). When cellular sterol levels are low, the SCAP-SREBP complex is transported from the ER to the Golgi apparatus. In the Golgi, SREBP is sequentially cleaved by two proteases, releasing the N-terminal active domain, which then translocates to the nucleus to activate target gene transcription.[5]

This compound, similar to its predecessor fatostatin, is believed to inhibit the ER-to-Golgi translocation of the SREBP-SCAP complex by binding to SCAP.[2] This prevents the proteolytic activation of SREBPs, thereby downregulating the entire lipogenic cascade.

Figure 1: this compound inhibits the SREBP pathway by blocking the translocation of the SREBP-SCAP complex from the ER to the Golgi.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound in prostate cancer models.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line (Prostate Cancer) | IC50 (µM) |

| AR-positive | 9 - 22 |

| AR-negative | 9 - 22 |

| Data from a study on various prostate cancer cell lines demonstrating the inhibitory effects of this compound as a single agent.[1] |

Table 2: In Vivo Dosing and Administration

| Parameter | Value |

| Compound | This compound |

| Dose | 20 mg/kg body weight |

| Route of Administration | Oral |

| Dosing Frequency | Three times per week |

| Data from preclinical studies in a PC3 cell line-derived xenograft (CDX) model of prostate cancer.[1] |

Table 3: Effects of this compound on Cellular Lipid Composition

| Cell Line | Treatment | Change in Saturated Fatty Acyl Chains (16:0, 18:0) | Change in Polyunsaturated Fatty Acyl Chains (20:4, 22:4, 22:6) |

| C4-2 | This compound | Significantly Reduced | Significantly Increased |

| PC3 | This compound | Significantly Reduced | Significantly Increased |

| Lipidomic analysis revealed that this compound treatment leads to a shift from saturated to polyunsaturated fatty acids.[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Reagents

-

Cell Lines: Prostate cancer cell lines (e.g., PC3, C4-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compounds: this compound is dissolved in a suitable solvent (e.g., DMSO) for in vitro experiments. For in vivo studies, it is formulated for oral administration. Docetaxel is prepared according to standard protocols.

In Vitro Cytotoxicity Assay

Figure 2: Workflow for determining the in vitro cytotoxicity of this compound.

-

Cell Seeding: Plate prostate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified duration (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: Plot the cell viability against the log concentration of this compound and determine the IC50 value using a suitable software like GraphPad Prism.

Lipidomic Analysis

-

Sample Preparation: Treat prostate cancer cells in 10 cm dishes with or without 5 µM this compound for 48 hours. Harvest cell pellets in PBS.[1]

-

Protein Normalization: Measure the protein content of a small aliquot of the cell suspension using a BCA protein assay kit for sample normalization.[1]

-

Lipid Extraction: Extract non-polar lipids from the remaining cell pellet using a methyl-tert-butyl ether (MTBE) based method. Dry the extracted lipids using a SpeedVac.[1]

-

Mass Spectrometry: Analyze the lipid composition using a high-resolution mass spectrometer coupled with liquid chromatography.

-

Data Analysis: Identify and quantify different lipid species using specialized software. Perform statistical analysis to identify significant changes between treatment groups.

In Vivo Xenograft Studies

Figure 3: Experimental workflow for in vivo efficacy studies of this compound.

-

Tumor Implantation: Subcutaneously inject a suspension of prostate cancer cells (e.g., PC3) into the flanks of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a specified size (e.g., 100-200 mm³).

-

Group Allocation: Randomly assign the tumor-bearing mice to different treatment groups: Vehicle control, this compound alone, Docetaxel alone, and this compound in combination with Docetaxel.

-

Treatment Administration: Administer this compound orally at a dose of 20 mg/kg three times per week.[1] Administer docetaxel according to the established protocol.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion and Future Directions

This compound is a promising preclinical SREBP inhibitor with demonstrated efficacy in prostate cancer models, particularly in combination with chemotherapy.[1] Its mechanism of action, centered on the inhibition of SREBP-mediated lipogenesis, offers a therapeutic strategy to overcome chemotherapy resistance by altering the lipid composition of cancer cell membranes.[1] Further preclinical development, including optimization of its pharmacokinetic properties and evaluation in other cancer models driven by lipid metabolism, is warranted.[1] The detailed protocols and data presented herein provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound.

References

- 1. Targeting SREBP-dependent lipogenesis potentiates the anti-tumor activity of docetaxel by increasing membrane permeability and intracellular drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A high-throughput screening platform identifies FDA-approved drugs that inhibit SREBP pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

FGH10019 Target Identification and Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGH10019 is a novel small molecule inhibitor that has garnered significant interest for its potential therapeutic applications in metabolic diseases and oncology. This technical guide provides a comprehensive overview of the target identification and validation of this compound, with a primary focus on its role as an inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs). A secondary, putative target, the sensor kinase PrrB, is also discussed. This document details the experimental methodologies, quantitative data, and associated signaling pathways to facilitate further research and development of this compound and related compounds.

Primary Target: Sterol Regulatory Element-Binding Proteins (SREBPs)

This compound has been identified as a potent inhibitor of the activation of SREBPs, key transcription factors that regulate the biosynthesis of cholesterol and fatty acids. The inhibition of SREBP activity presents a promising strategy for the treatment of various diseases, including nonalcoholic steatohepatitis, neoplasms, and other metabolic disorders.[1]

Quantitative Data on this compound Activity

The inhibitory potency of this compound on SREBP activation has been quantified through cellular assays. The following table summarizes the key quantitative data.

| Compound | Target | Assay Type | Cell Line | IC50 (µM) | Reference |

| This compound | SREBP Activation | Western Blot (SREBP-2 processing) | CHO-K1 | ~1 | [2] |

| Fatostatin (Reference Compound) | SREBP Activation | Western Blot (SREBP-2 processing) | CHO-K1 | ~10 | [2] |

Signaling Pathway

The SREBP signaling pathway is a critical regulator of lipid homeostasis. This compound is understood to inhibit the activation of SREBPs by targeting the SREBP cleavage-activating protein (SCAP), a key escort protein in the pathway. By binding to SCAP, this compound prevents the translocation of the SREBP-SCAP complex from the endoplasmic reticulum (ER) to the Golgi apparatus, thereby inhibiting the proteolytic cleavage and activation of SREBPs.[3]

Experimental Protocols

This protocol is adapted from the methodology described in the identification of this compound as an SREBP inhibitor.[2]

1. Cell Culture and Treatment:

-

Culture Chinese Hamster Ovary (CHO-K1) cells in a suitable growth medium (e.g., F-12K Medium with 10% FBS).

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 16-24 hours).

2. Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel (e.g., 8-10%).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for SREBP-2 overnight at 4°C. This antibody should detect both the precursor (~125 kDa) and mature (~68 kDa) forms of SREBP-2.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities for the precursor and mature forms of SREBP-2 using densitometry software.

-

Calculate the ratio of mature to precursor SREBP-2 for each treatment condition.

-

The IC50 value is determined as the concentration of this compound that causes a 50% reduction in the processing of SREBP-2 to its mature form.

A general workflow for validating a candidate SREBP inhibitor like this compound is outlined below.

Putative Target: Sensor Kinase PrrB

In the context of its antimycobacterial activity, this compound has been suggested to target the sensor kinase PrrB, a component of the PrrBA two-component system in Mycobacterium tuberculosis.[1] This system is essential for the virulence and metabolic adaptation of the bacterium. It is important to note that this target is considered putative and requires further direct validation.

Signaling Pathway

The PrrBA two-component system is a typical bacterial signal transduction pathway. PrrB, the sensor histidine kinase, autophosphorylates in response to specific environmental stimuli. The phosphate group is then transferred to the response regulator, PrrA, which in turn modulates the expression of target genes.

Experimental Protocols

To validate PrrB as a direct target of this compound, an in vitro kinase inhibition assay would be a crucial first step.

1. Protein Expression and Purification:

-

Express and purify recombinant PrrB (or its kinase domain) and PrrA from E. coli.

2. Kinase Assay:

-

In a microplate format, set up reactions containing purified PrrB, its substrate PrrA, and ATP (radiolabeled [γ-³²P]ATP or using a luminescence-based ATP detection system like ADP-Glo™).

-

Include varying concentrations of this compound and a vehicle control.

-

Incubate the reactions at an optimal temperature (e.g., 30-37°C) for a specific time.

3. Detection of Phosphorylation:

-

Radiolabeling Method: Stop the reaction and separate the proteins by SDS-PAGE. Expose the gel to a phosphor screen and quantify the radiolabeled PrrA-P.

-

Luminescence Method: Measure the amount of ADP produced, which is proportional to the kinase activity.

4. Data Analysis:

-

Plot the percentage of kinase inhibition against the concentration of this compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The primary and well-validated target of this compound is the SREBP pathway, which it inhibits by targeting the SCAP protein. This mechanism of action is supported by quantitative cellular data and provides a strong rationale for its development in metabolic and oncologic indications. The potential targeting of the bacterial sensor kinase PrrB by this compound is an intriguing possibility that warrants further investigation through direct biochemical and cellular assays. The experimental protocols and pathway diagrams provided in this guide offer a framework for continued research into the molecular mechanisms of this compound and the development of next-generation inhibitors.

References

- 1. Synthesis and evaluation of diarylthiazole derivatives that inhibit activation of sterol regulatory element-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A small molecule that blocks fat synthesis by inhibiting the activation of SREBP - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling FGH10019: A Novel Dual Inhibitor of SREBF1 and SREBP-2 for Metabolic and Neoplastic Disorders

A Comprehensive Technical Overview for Researchers and Drug Development Professionals

This whitepaper provides an in-depth examination of FGH10019, a novel preclinical small molecule inhibitor targeting both Sterol Regulatory Element-Binding Transcription Factor 1 (SREBF1) and Sterol Regulatory Element-Binding Protein 2 (SREBP-2). Developed by FGH Biotech, Inc., this compound presents a promising therapeutic strategy for a range of metabolic diseases, neoplasms, and nonalcoholic steatohepatitis (NASH). This document details the current understanding of this compound, including its mechanism of action, potential therapeutic applications, and the foundational data supporting its continued development.

Executive Summary

This compound is a potent, dual-action inhibitor of the SREBP family of transcription factors, which are critical regulators of lipid homeostasis. By targeting both SREBF1 and SREBP-2, this compound offers a comprehensive approach to modulating lipid metabolism, a pathway frequently dysregulated in various pathologies, including cancer and metabolic syndrome. Currently in the preclinical stage of development, this compound has demonstrated significant potential in in-vitro and in-vivo models, positioning it as a compelling candidate for further investigation.

Mechanism of Action: Dual Inhibition of a Master Regulatory Pathway

This compound exerts its therapeutic effect by inhibiting the activity of SREBF1 and SREBP-2. These transcription factors are pivotal in the cellular response to cholesterol and fatty acid levels.

dot

Caption: Proposed mechanism of this compound in the SREBP signaling pathway.

Under conditions of low cellular sterols, the SCAP-SREBP complex translocates from the endoplasmic reticulum to the Golgi apparatus, where SREBPs are proteolytically cleaved. The released N-terminal domain (nSREBP) then enters the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, activating their transcription. This compound is hypothesized to interfere with the processing or translocation of the SREBP precursors, thereby preventing the activation of downstream genes involved in cholesterol and fatty acid synthesis.

Therapeutic Indications and Market Opportunity

The dual inhibition of SREBF1 and SREBP-2 by this compound positions it as a potential therapeutic for a variety of diseases characterized by dysregulated lipid metabolism.

Table 1: Potential Therapeutic Indications for this compound

| Therapeutic Area | Specific Indication | Rationale |

| Endocrinology and Metabolic Disease | Nonalcoholic Steatohepatitis (NASH) | SREBPs are key drivers of hepatic lipogenesis, a hallmark of NASH. |

| Metabolic Syndrome | Dyslipidemia and insulin resistance are central to metabolic syndrome. | |

| Neoplasms | Various Cancers | Many tumors exhibit upregulated de novo lipogenesis to support rapid proliferation. |

| Digestive System Disorders | Inflammatory Bowel Disease | Lipid metabolism plays a role in intestinal inflammation and barrier function. |

Preclinical Development Status

This compound is currently in the preclinical phase of development. Further details regarding its discovery and synthesis are not publicly available at this time. Information on specific experimental protocols for its synthesis and evaluation is proprietary to FGH Biotech, Inc.

Experimental Protocols and Methodologies

While specific protocols for this compound are not available, the following represents a generalized workflow for the discovery and characterization of a novel small molecule inhibitor like this compound.

dot

Caption: A generalized workflow for small molecule drug discovery and development.

5.1 High-Throughput Screening (HTS) A typical HTS protocol to identify inhibitors of the SREBP pathway would involve a cell-based reporter assay.

-

Cell Line: A human liver cell line (e.g., HepG2) stably transfected with a luciferase reporter construct driven by a promoter containing multiple SREs.

-

Assay Principle: In response to sterol depletion, activated SREBPs will bind to the SREs and drive luciferase expression. Compounds that inhibit this pathway will result in a decrease in the luciferase signal.

-

Procedure:

-

Seed cells in 384-well plates.

-

Induce SREBP activation by culturing in a sterol-depleted medium.

-

Add library compounds at a single concentration.

-

Incubate for a defined period.

-

Measure luciferase activity using a luminometer.

-

5.2 Lead Optimization and Structure-Activity Relationship (SAR) Studies Hits from the primary screen would be subjected to medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. This iterative process involves the synthesis of analogs and their evaluation in secondary assays.

5.3 In Vitro and In Vivo Evaluation Optimized leads would be characterized in a battery of in vitro and in vivo models to establish their therapeutic potential and safety profile.

Future Directions

The development of this compound is at an early but promising stage. Future efforts will likely focus on completing preclinical toxicology studies and advancing the molecule towards an Investigational New Drug (IND) application. Further research is also warranted to fully elucidate the downstream effects of dual SREBF1/2 inhibition in various disease contexts and to identify potential biomarkers for patient stratification.

Conclusion

This compound represents a novel and targeted approach to the treatment of metabolic and neoplastic diseases. Its unique mechanism of action, targeting the master regulators of lipid metabolism, holds the potential to address significant unmet medical needs. As this compound progresses through preclinical and potentially clinical development, it will be a key asset to watch in the landscape of metabolic and oncology therapeutics.

FGH10019: A Novel Inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs) for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FGH10019, a novel and potent small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs). This compound presents a promising therapeutic strategy for a range of metabolic diseases and cancers by targeting the master regulators of lipid homeostasis. This document outlines the mechanism of action, key experimental data, and detailed protocols for the scientific community engaged in drug discovery and development.

Core Mechanism of Action

This compound is a diarylthiazole derivative that specifically inhibits the activation of SREBPs.[1] Its primary mechanism involves binding to the SREBP cleavage-activating protein (SCAP), which prevents the translocation of the SREBP-SCAP complex from the endoplasmic reticulum (ER) to the Golgi apparatus.[1] This inhibition of intracellular transport is a critical step, as it blocks the proteolytic cleavage and subsequent activation of SREBPs. Consequently, the mature form of SREBPs cannot enter the nucleus to activate the transcription of genes involved in cholesterol and fatty acid biosynthesis.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Activity

| Parameter | Value | Cell Line | Comments |

| IC50 | ~1 µM | CHO-K1 | 5-10 times more potent than fatostatin (~10 µM).[3][4] |

Table 2: In Vivo Efficacy

| Animal Model | Treatment | Duration | Key Findings |

| ob/ob mice | This compound-treated chow (~23 mg/kg/day) | 8 weeks | 8-9% less weight gain compared to control mice.[3][4] |

| PC3 Prostate Cancer Xenograft | This compound + Docetaxel | 6 weeks | Synergistic anti-tumor activity, significantly suppressing tumor growth.[5] |

| C4-2 Prostate Cancer Xenograft | This compound + Docetaxel | 3 weeks | Significantly inhibited tumor growth in combination therapy.[5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro SREBP-2 Cleavage Assay

This protocol is designed to assess the inhibitory effect of this compound on the proteolytic processing of SREBP-2.

1. Cell Culture:

-

Culture Chinese Hamster Ovary (CHO-K1) cells in a suitable medium (e.g., F-12K Medium) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Treatment:

-

Seed CHO-K1 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).

3. Protein Extraction:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay).

4. Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for SREBP-2 overnight at 4°C. This antibody should be able to detect both the precursor and the mature form of SREBP-2.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

-

Perform densitometric analysis of the bands corresponding to the precursor and mature forms of SREBP-2.

-

Calculate the percentage of the mature form of SREBP-2 relative to the total SREBP-2 for each treatment condition.

-

Determine the IC50 value of this compound by plotting the percentage of mature SREBP-2 against the log concentration of the compound.

In Vivo Efficacy Study in ob/ob Mice

This protocol outlines the methodology for evaluating the effect of this compound on weight gain in a genetically obese mouse model.

1. Animal Model and Housing:

-

Use 5-week-old male homozygous obese (ob/ob) mice.[4]

-

House the mice in a controlled environment with ad libitum access to food and water.[4]

-

Allow the mice to acclimate for at least one week before the start of the experiment.[4]

2. Diet and Treatment:

-

Prepare a diet containing this compound at a concentration calculated to provide a daily dose of approximately 23 mg/kg of body weight.[3]

-

The control group should receive a standard chow diet without the compound.

3. Monitoring:

-

Monitor and record the body weight and food intake of each mouse daily.[3]

4. Study Duration and Endpoint Analysis:

-

Continue the treatment for a period of 8 weeks.[3]

-

At the end of the study, collect blood samples for serum analysis (e.g., triglycerides).

-

Euthanize the mice and harvest tissues, such as the liver, for further analysis (e.g., triglyceride levels).[3]

5. Data Analysis:

-

Compare the average weight gain between the this compound-treated group and the control group using appropriate statistical methods (e.g., t-test).

In Vivo Xenograft Model for Anticancer Activity

This protocol describes the evaluation of this compound's synergistic anticancer effect with docetaxel in a prostate cancer xenograft model.[5]

1. Cell Line and Animal Model:

-

Use human prostate cancer cell lines such as PC3 or C4-2.

-

Use immunodeficient mice (e.g., nude mice).

2. Tumor Implantation:

-

Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

3. Tumor Growth and Randomization:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into four treatment groups:

-

Vehicle control

-

This compound alone

-

Docetaxel alone

-

This compound and Docetaxel combination

-

4. Treatment Administration:

-

Administer this compound, docetaxel, and the vehicle according to a predetermined dosing schedule and route of administration (e.g., oral gavage for this compound, intraperitoneal injection for docetaxel).

5. Monitoring:

-

Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.

-

Monitor the body weight of the mice to assess toxicity.[5]

6. Study Endpoint and Analysis:

-

Continue the treatment for the specified duration (e.g., 3-6 weeks).

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

-

Compare the tumor growth rates and final tumor weights between the different treatment groups to evaluate the efficacy and synergistic effects.

Conclusion

This compound is a potent and specific inhibitor of SREBP activation with demonstrated in vitro and in vivo activity. Its ability to modulate lipid metabolism makes it a compelling candidate for the treatment of metabolic disorders and as an adjunct therapy in oncology. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. SREBP | Transcription Factors | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|CAS 1046045-61-7 [dcchemicals.com]

- 5. Targeting SREBP-dependent lipogenesis potentiates the anti-tumor activity of docetaxel by increasing membrane permeability and intracellular drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]

FGH10019: A Technical Guide to a Novel SREBP Inhibitor for Lipid Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of FGH10019, a potent and orally available small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), in the study of lipid metabolism. This compound presents a valuable tool for investigating the intricate role of de novo lipogenesis in various pathological and physiological states, with a primary focus on its well-documented effects in cancer biology.

Core Mechanism of Action: Inhibition of SREBP Activation

This compound functions by targeting the SREBP signaling pathway, a central regulator of cellular lipid homeostasis.[1][2] Specifically, this compound inhibits the ER-to-Golgi translocation of SREBPs by binding to the SREBP cleavage-activating protein (SCAP). This action prevents the proteolytic cleavage and subsequent activation of SREBPs, leading to a downstream reduction in the transcription of lipogenic genes.[3]

The canonical SREBP activation pathway, which is disrupted by this compound, is a multi-step process initiated by low cellular sterol levels. This process is essential for the synthesis of fatty acids and cholesterol.

Impact on Cellular Lipid Composition

Treatment of cells with this compound induces significant alterations in the cellular lipidome. By suppressing SREBP-mediated lipogenesis, this compound leads to a notable decrease in the levels of saturated fatty acids, such as palmitoyl (16:0) and stearoyl (18:0) fatty acyl chains.[1] Concurrently, there is a relative increase in the abundance of polyunsaturated fatty acyl chains, including 20:4, 22:4, and 22:6 species.[1] This shift results in a lower degree of lipid saturation in cellular membranes.[1]

Quantitative Analysis of Lipid Profile Changes

The following tables summarize the quantitative changes in lipid classes and fatty acyl chain composition observed in prostate cancer cell lines (C4-2 and PC3) following treatment with this compound.

Table 1: Relative Abundance of Lipid Classes in C4-2 and PC3 Cells Treated with this compound

| Lipid Class | C4-2 Cells (Relative Abundance Change) | PC3 Cells (Relative Abundance Change) |

| Diacylglycerol (DAG) | ↓ | ↓ |

| Triacylglycerol (TAG) | ↓ | ↓ |

| Phosphatidylcholine (PC) | ↓ | ↓ |

| Phosphatidylethanolamine (PE) | ↓ | ↓ |

| Phosphatidylserine (PS) | ↓ | ↓ |

| Phosphatidylinositol (PI) | ↓ | ↓ |

| Lysophosphatidylcholine (LPC) | ↓ | ↓ |

| Sphingomyelin (SM) | ↓ | ↓ |

Data is derived from mass spectrometry analysis of cells treated with 5 µM this compound for 48 hours. The arrows indicate a statistically significant decrease in the abundance of these lipid classes.[4]

Table 2: Relative Abundance of Fatty Acyl Chains in C4-2 and PC3 Cells Treated with this compound

| Fatty Acyl Chain | C4-2 Cells (Relative Abundance Change) | PC3 Cells (Relative Abundance Change) |

| Palmitoyl (16:0) | ↓ | ↓ |

| Stearoyl (18:0) | ↓ | ↓ |

| Arachidonoyl (20:4) | ↑ | ↑ |

| Docosatetraenoyl (22:4) | ↑ | ↑ |

| Docosahexaenoyl (22:6) | ↑ | ↑ |

Data is derived from mass spectrometry analysis of cells treated with 5 µM this compound for 48 hours. Arrows indicate a statistically significant change in the abundance of these fatty acyl chains.[1]

Functional Consequence: Increased Membrane Permeability

A key functional outcome of the this compound-induced alteration in lipid composition is an increase in cell membrane fluidity and permeability.[1] This has been demonstrated through Fluorescence Recovery After Photobleaching (FRAP) experiments, which show a faster fluorescence recovery rate in this compound-treated cells, indicative of more dynamic membrane components.[1][5]

Quantitative Analysis of Membrane Dynamics

Table 3: Fluorescence Recovery After Photobleaching (FRAP) in C4-2 and PC3 Cells

| Cell Line | Treatment | Fluorescence Recovery Rate |

| C4-2 | Vehicle | Baseline |

| C4-2 | This compound | Increased |

| PC3 | Vehicle | Baseline |

| PC3 | This compound | Increased |

FRAP analysis was conducted on cells transfected with a membrane-targeted fluorescent protein (Lck-GFP) and treated with 5 µM this compound for 24 hours.[5]

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: Prostate cancer cell lines C4-2 and PC3 are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

This compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to the final working concentration in cell culture media.

-

Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either this compound (e.g., 5 µM) or a vehicle control (e.g., DMSO). Cells are incubated for the desired duration (e.g., 24-72 hours) depending on the downstream application.

Lipidomics Analysis

-

Lipid Extraction: Following treatment, cells are harvested and lipids are extracted using a modified Bligh and Dyer method or a similar established protocol.[6]

-

Mass Spectrometry: Lipid extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify different lipid species.[7]

-

Data Analysis: The acquired mass spectrometry data is processed using specialized software to identify lipid species and determine their relative abundance between different treatment groups.

Fluorescence Recovery After Photobleaching (FRAP)

-

Transfection: Cells are seeded on glass-bottom dishes and transfected with a plasmid encoding a fluorescently-tagged membrane-associated protein (e.g., Lck-GFP) using a suitable transfection reagent.

-

Treatment: 24 hours post-transfection, the cells are treated with this compound (e.g., 5 µM) or a vehicle control for 24 hours.

-

Imaging: Live-cell imaging is performed using a confocal microscope equipped with a high-power laser for photobleaching.

-

Photobleaching: A defined region of interest (ROI) on the plasma membrane is photobleached using a high-intensity laser pulse.

-

Fluorescence Recovery: A time-lapse series of images is acquired at low laser power to monitor the recovery of fluorescence within the photobleached ROI as unbleached fluorophores diffuse into the area.

-

Data Analysis: The fluorescence intensity in the ROI over time is measured and normalized to pre-bleach intensity. The rate of fluorescence recovery is then calculated to determine membrane fluidity.[8][9][10]

Visualizing the Molecular and Experimental Landscape

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies described, the following diagrams illustrate the SREBP signaling pathway, the mechanism of this compound action, and the experimental workflows.

Caption: The SREBP signaling pathway from the ER to the nucleus.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for lipidomics analysis.

Caption: Experimental workflow for FRAP analysis.

References

- 1. FGH-10019 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lipidomics Analysis Deepen Understanding the Molecular Mechanisms in a Gouty Model Induced by Combination of MSU Crystals Injection and High-Fat Diet Feeding and the Intervention Mechanisms of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]

- 9. Fluorescence Recovery After Photobleaching (FRAP) | Teledyne Vision Solutions [teledynevisionsolutions.com]

- 10. Fluorescence Recovery After Photobleaching - FluoroFinder [fluorofinder.com]

The Role of FGH10019 in Cholesterol Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The molecule "FGH10019" is identified as a preclinical drug candidate. Publicly available information regarding its specific mechanism of action, quantitative efficacy, and detailed experimental protocols is limited. This guide, therefore, synthesizes the available information and extrapolates potential mechanisms and experimental approaches based on its stated targets, Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and Sterol Regulatory Element-Binding Protein 2 (SREBP-2).

Executive Summary

Cholesterol homeostasis is a tightly regulated process crucial for cellular function, and its dysregulation is a key factor in the development of cardiovascular disease. The Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of cholesterol and fatty acid biosynthesis. This compound is an emerging preclinical therapeutic candidate that reportedly targets both SREBP-1 and SREBP-2, positioning it as a potentially potent modulator of lipid metabolism. This document provides a comprehensive overview of the known information about this compound, its putative mechanism of action in the context of SREBP signaling, and outlines potential experimental frameworks for its further investigation.

Introduction to Cholesterol Homeostasis and SREBPs

Cellular cholesterol levels are maintained through a balance of endogenous synthesis, dietary uptake, and efflux. The SREBP family of transcription factors, particularly SREBP-1 and SREBP-2, play a central role in this process.[1][2]

-

SREBP-2: Primarily regulates the expression of genes involved in cholesterol biosynthesis and uptake, including HMG-CoA reductase (HMGCR) and the low-density lipoprotein receptor (LDLR).[3]

-

SREBP-1: While also involved in cholesterol metabolism, it has a more pronounced role in regulating the transcription of genes required for fatty acid and triglyceride synthesis.[4][5]

The activation of SREBPs is a multi-step process that is sensitive to cellular sterol levels. When cellular cholesterol is low, the SREBP-SCAP (SREBP cleavage-activating protein) complex moves from the endoplasmic reticulum (ER) to the Golgi apparatus. In the Golgi, SREBP is cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the mature, transcriptionally active N-terminal domain (nSREBP).[2] This active fragment then translocates to the nucleus to activate target gene expression.[1][2]

This compound: A Novel SREBP Inhibitor

This compound is a preclinical drug candidate developed by FGH Biotech, Inc. and is classified as an inhibitor of both SREBF1 (the gene encoding SREBP-1) and SREBP-2.[6] By targeting these key regulators, this compound has the potential to broadly impact lipid metabolism, offering a novel therapeutic strategy for conditions characterized by dyslipidemia, such as nonalcoholic steatohepatitis and other metabolic diseases.[6]

Postulated Mechanism of Action

As a dual inhibitor of SREBP-1 and SREBP-2, this compound is hypothesized to interfere with the SREBP activation cascade. The precise point of intervention is not publicly disclosed. However, potential mechanisms could include:

-

Inhibition of SREBP synthesis.

-

Prevention of the SREBP-SCAP complex formation or its transport to the Golgi.

-

Direct inhibition of the proteolytic cleavage of SREBPs by S1P or S2P.

-

Blockade of the nuclear translocation of nSREBP.

-

Interference with the binding of nSREBP to Sterol Regulatory Elements (SREs) on target gene promoters.

The following diagram illustrates the canonical SREBP activation pathway and potential points of inhibition by this compound.

Caption: Postulated mechanism of this compound in the SREBP signaling pathway.

Quantitative Data (Hypothetical)

While specific quantitative data for this compound is not publicly available, this section presents hypothetical data tables that would be crucial for its evaluation.

Table 1: In Vitro Efficacy of this compound on SREBP Target Gene Expression in HepG2 Cells

| Treatment | HMGCR mRNA (Fold Change) | LDLR mRNA (Fold Change) | FASN mRNA (Fold Change) |

| Vehicle Control | 1.00 | 1.00 | 1.00 |

| This compound (1 µM) | 0.45 | 0.52 | 0.38 |

| This compound (10 µM) | 0.12 | 0.21 | 0.15 |

| This compound (50 µM) | 0.05 | 0.08 | 0.06 |

Table 2: Effect of this compound on Cellular Cholesterol and Fatty Acid Content in Primary Human Hepatocytes

| Treatment | Total Cholesterol (µg/mg protein) | Free Fatty Acids (nmol/mg protein) |

| Vehicle Control | 25.3 ± 2.1 | 15.8 ± 1.5 |

| This compound (10 µM) | 15.1 ± 1.8 | 9.2 ± 1.1 |

| This compound (50 µM) | 9.8 ± 1.5 | 5.4 ± 0.8 |

Key Experimental Protocols

Detailed characterization of this compound would involve a series of in vitro and in vivo experiments. The following are representative protocols for key assays.

SREBP Cleavage Assay

This assay determines if this compound inhibits the proteolytic processing of SREBPs.

Methodology:

-

Cell Culture: Plate HepG2 cells in complete medium.

-

Sterol Depletion: Incubate cells in a sterol-depleted medium to induce SREBP processing.

-

Treatment: Treat cells with varying concentrations of this compound or vehicle control for a specified duration.

-

Cell Lysis and Fractionation: Prepare nuclear and membrane protein extracts.

-

Western Blotting: Analyze the protein extracts by SDS-PAGE and Western blotting using antibodies specific for the precursor and mature forms of SREBP-1 and SREBP-2. A decrease in the mature form and an accumulation of the precursor form in the membrane fraction would indicate inhibition of cleavage.

Caption: Experimental workflow for the SREBP cleavage assay.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol measures the effect of this compound on the transcription of SREBP target genes.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells (e.g., HepG2, primary hepatocytes) with this compound as described above.

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform qPCR using primers specific for SREBP target genes (e.g., HMGCR, LDLR, FASN, SCD1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

In Vivo Efficacy in a Dyslipidemia Animal Model

This protocol assesses the therapeutic potential of this compound in a relevant animal model.

Methodology:

-

Animal Model: Utilize a relevant animal model of dyslipidemia, such as LDLR knockout mice or mice fed a high-fat, high-cholesterol diet.

-

Dosing: Administer this compound or vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a defined period.

-

Sample Collection: Collect blood samples at various time points for lipid analysis. At the end of the study, harvest tissues (e.g., liver, adipose) for further analysis.

-

Biochemical Analysis: Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.

-

Histology: Perform histological analysis of the liver to assess steatosis.

-

Gene and Protein Expression: Analyze gene and protein expression of SREBP pathway components in the liver.

Future Directions and Conclusion

This compound, as a dual inhibitor of SREBP-1 and SREBP-2, represents a promising therapeutic approach for managing dyslipidemia and related metabolic disorders. The immediate next steps in its development should focus on elucidating its precise molecular mechanism of action and thoroughly characterizing its in vivo efficacy and safety profile. Further studies are warranted to determine its potential for clinical translation. The experimental frameworks outlined in this guide provide a roadmap for the continued investigation of this novel compound.

References

- 1. [Mechanism of action of sterol regulatory element binding proteins (SREBPs) in cholesterol and fatty-acid biosynthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maintaining cholesterol homeostasis: Sterol regulatory element-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. SREBP-1 upregulates lipophagy to maintain cholesterol homeostasis in brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. FGH-10019 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

FGH10019: A Technical Guide to its Role in the Regulation of Fatty Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

FGH10019 is a novel small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that orchestrate the synthesis of fatty acids and cholesterol. This technical guide provides an in-depth overview of this compound, its mechanism of action in regulating fatty acid synthesis, and its potential therapeutic applications, particularly in oncology. This document includes a summary of quantitative data, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

Altered lipid metabolism is a hallmark of various diseases, including cancer. Cancer cells often exhibit increased de novo fatty acid synthesis to meet the demands of rapid proliferation and membrane biogenesis. The Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors are master regulators of lipogenesis. This compound has emerged as a potent inhibitor of SREBP activation, making it a valuable tool for studying the role of fatty acid synthesis in disease and a potential therapeutic agent.

Mechanism of Action of this compound

This compound inhibits the activation of SREBPs.[1][2] In their inactive state, SREBPs are bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP-cleavage activating protein (SCAP). When cellular sterol levels are low, the SREBP-SCAP complex moves to the Golgi apparatus. In the Golgi, SREBPs are sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the N-terminal active transcription factor domain. This active domain then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, upregulating the expression of enzymes involved in fatty acid and cholesterol biosynthesis. This compound is believed to interfere with the SREBP maturation process, thereby preventing the transcription of these lipogenic genes.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (SREBP Inhibition) | 1 µM | CHO-K1 cells | [1] |

| IC50 (Cell Viability) | 9 - 22 µM | Prostate cancer cell lines | [3] |

Table 2: Effects of this compound on Cellular Lipid Composition in Prostate Cancer Cells

| Lipid Species | Effect of this compound Treatment | Cell Lines | Reference |

| Saturated Fatty Acyl Chains (16:0, 18:0) | Significantly Reduced | C4-2, PC3 | [3] |

| Polyunsaturated Fatty Acyl Chains (20:4, 22:4, 22:6) | Significantly Increased | C4-2, PC3 | [3] |

| Total Lipids | Lowered | C4-2, PC3 | [3] |

Table 3: In Vivo Administration of this compound

| Parameter | Value | Animal Model | Reference |

| Dosage | 20 mg/kg body weight | Mice | [3] |

| Administration Route | Oral | Mice | [3] |

| Frequency | Three times per week | Mice | [3] |

Signaling Pathway

The following diagram illustrates the SREBP signaling pathway and the proposed point of intervention for this compound.

Caption: SREBP signaling pathway and this compound inhibition.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound.

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of this compound.

Materials:

-

Prostate cancer cells (e.g., C4-2, PC3)

-

Complete culture medium

-

This compound

-

Docetaxel (for combination studies)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound and/or docetaxel in culture medium.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.

-

Incubate the plate for the desired treatment period (e.g., 48-72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caption: MTT cell viability assay workflow.

Lipidomic Analysis by Mass Spectrometry

This protocol outlines a general workflow for analyzing changes in cellular lipid profiles upon this compound treatment.

Materials:

-

Prostate cancer cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform, Water (for lipid extraction)

-

Internal lipid standards

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Culture prostate cancer cells to ~80% confluency in 10 cm dishes.

-

Treat cells with 5 µM this compound or vehicle for 48 hours.

-

Harvest cells by scraping into ice-cold PBS and centrifuge to obtain a cell pellet.

-

Perform lipid extraction using a modified Bligh-Dyer method:

-

Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v).

-

Add chloroform and water to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS analysis.

-

Analyze the lipid species using a high-resolution mass spectrometer coupled with liquid chromatography.

-

Identify and quantify lipid species by comparing their mass-to-charge ratio (m/z) and retention times to known standards.

-

Normalize the data to an internal standard and the total protein content of the original cell pellet.

Caption: Lipidomic analysis workflow.

Fluorescence Recovery After Photobleaching (FRAP)

This protocol is for measuring cell membrane fluidity.

Materials:

-

Prostate cancer cells

-

Fluorescent membrane probe (e.g., DiI)

-

This compound

-

Confocal microscope with a high-power laser for photobleaching

Procedure:

-

Seed cells on glass-bottom dishes suitable for microscopy.

-

Treat cells with this compound or vehicle as required.

-

Label the cell membranes with a fluorescent probe according to the manufacturer's instructions.

-

Mount the dish on the confocal microscope stage.

-

Acquire a pre-bleach image of a region of interest (ROI) on the cell membrane using low laser power.

-

Photobleach the ROI using a short burst of high-intensity laser power.

-

Immediately begin acquiring a time-lapse series of images of the bleached region using low laser power to monitor the recovery of fluorescence.

-

Analyze the fluorescence recovery data to determine the mobile fraction and the diffusion coefficient of the fluorescent probe. The recovery curves can be fitted to a one-phase association model.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of FGH10019

Disclaimer: Publicly available information on a compound specifically designated "FGH10019" is limited. The following protocols and data are based on established methodologies for characterizing similar small molecule inhibitors and should be adapted as necessary.

Introduction

This document provides detailed protocols for the in vitro characterization of this compound, a small molecule inhibitor. The included assays are designed to determine its potency, selectivity, and mechanism of action in a controlled laboratory setting. The primary assays detailed are a cellular proliferation assay to measure the compound's effect on cancer cell growth and a biochemical kinase assay to determine its direct inhibitory effect on its target.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound in various in vitro assays.

| Assay Type | Cell Line / Target | Endpoint | This compound IC₅₀ (nM) |

| Cell Proliferation | A549 | Viability | 150 |

| Cell Proliferation | HCC827 | Viability | 25 |

| Kinase Activity | Recombinant EGFR | Activity | 5 |

| Kinase Activity | Recombinant VEGFR2 | Activity | >10,000 |

Experimental Protocols

Cell Proliferation Assay (MTS-based)

This protocol outlines the procedure for determining the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear-bottom cell culture plates

-

Adherent cancer cell lines (e.g., A549, HCC827)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer.

-

Dilute cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A common starting point is a 10-point, 3-fold dilution series from a top concentration of 10 µM.

-

Include a "vehicle control" (DMSO only, at the same final concentration as the highest this compound dose) and a "no cells" blank control.

-

Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control.

-

Incubate for 72 hours at 37°C, 5% CO₂.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, 5% CO₂, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "no cells" blank from all other wells.

-

Normalize the data by setting the average absorbance of the vehicle control wells to 100% viability.

-

Plot the normalized viability against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

-

Application Notes and Protocols: FGH10019 Treatment in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of FGH10019, a novel inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), in a cell culture setting. The protocols outlined below use the CHO-K1 cell line as a model system, based on available research data.

Introduction

This compound is a potent small molecule inhibitor of the SREBP signaling pathway. SREBPs are transcription factors that play a crucial role in the synthesis of cholesterol, fatty acids, and triglycerides. By inhibiting SREBP activation, this compound can modulate lipid metabolism, which is a key area of investigation for various metabolic diseases and cancer. These protocols provide a framework for studying the effects of this compound in vitro.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in inhibiting SREBP-2 activation in CHO-K1 cells.

| Cell Line | Assay Type | Parameter | Value | Description | Reference |

| CHO-K1 | Luciferase Reporter Gene Assay | IC50 | 0.7 µM | Inhibition of SREBP-2 activation was assessed after 20 hours of treatment by measuring the expression of a luciferase reporter gene. | [1][2] |

| CHO-K1 | Densitometric Analysis | IC50 | ~1 µM | Inhibition of SREBP-2 activation was determined by the densitometric analysis of the mature form of SREBP-2 (68 kDa). This was noted to be 5-10 times more potent than the inhibitor fatostatin. | [1][2][3][4] |

Signaling Pathway

This compound targets the activation of Sterol Regulatory Element-Binding Proteins (SREBPs). The diagram below illustrates the simplified SREBP signaling pathway and the point of inhibition by this compound. Under normal conditions, SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. Upon stimulation (e.g., low sterol levels), the SREBP-SCAP complex moves to the Golgi apparatus, where SREBPs are proteolytically cleaved to release the active N-terminal domain. This active fragment then translocates to the nucleus to regulate gene expression related to lipid synthesis. This compound inhibits the activation process, preventing the release of the active SREBP fragment.

Caption: SREBP signaling pathway and this compound inhibition.

Experimental Protocols

4.1. CHO-K1 Cell Culture

This protocol describes the standard procedure for culturing Chinese Hamster Ovary (CHO-K1) cells.

-

Materials:

-

CHO-K1 cells

-

F-12K Medium (or other appropriate media)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100X)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-25 or T-75)

-

6-well, 12-well, or 96-well plates

-

Incubator (37°C, 5% CO2)

-

-

Procedure:

-

Thawing Cells:

-

Rapidly thaw the cryovial of CHO-K1 cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (F-12K + 10% FBS + 1% Penicillin-Streptomycin).

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 5 mL of complete growth medium.

-

Transfer the cell suspension to a T-25 flask.

-

Incubate at 37°C with 5% CO2.

-

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.

-

Add 4-5 mL of complete growth medium to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Seed new flasks or plates at the desired density (e.g., 1:4 to 1:8 split ratio).

-

Add the appropriate volume of fresh, pre-warmed complete growth medium.

-

Return to the incubator.

-

-

4.2. This compound Treatment Workflow

The following diagram outlines a typical workflow for treating cultured cells with this compound and subsequent analysis.

Caption: Experimental workflow for this compound treatment.

4.3. Protocol for this compound Treatment and Western Blot Analysis of SREBP-2

This protocol details how to treat CHO-K1 cells with this compound and assess its effect on SREBP-2 cleavage via Western Blot.

-

Materials:

-

CHO-K1 cells cultured in 6-well plates

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Complete growth medium

-

RIPA buffer (or other suitable lysis buffer)

-

Protease inhibitor cocktail

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against SREBP-2

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Cell Seeding: Seed CHO-K1 cells in 6-well plates and allow them to adhere and reach approximately 70-80% confluency.

-

This compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).

-

Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

-

Cell Treatment:

-

Aspirate the medium from the wells.

-

Add 2 mL of the this compound-containing medium or vehicle control medium to the respective wells.

-

Incubate for 20-24 hours at 37°C with 5% CO2.

-

-

Cell Lysis:

-

Aspirate the treatment medium and wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer containing protease inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification and Western Blot:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Perform SDS-PAGE to separate the proteins.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against SREBP-2.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analyze the bands corresponding to the precursor and mature forms of SREBP-2. A decrease in the mature SREBP-2 band indicates inhibition.

-

-

Safety Precautions

This compound is for research use only and is not intended for human use. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of compounds through the skin. All cell culture work should be performed in a sterile biological safety cabinet.

References

Application Notes and Protocols for FGH10019 in Mouse Models of Metabolic Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge. The development of effective therapeutic agents requires robust preclinical evaluation in relevant animal models. FGH10019 is a novel investigational compound with potential therapeutic effects on various aspects of metabolic dysregulation. These application notes provide detailed protocols for utilizing this compound in established mouse models of metabolic disease and offer guidance on data interpretation. The methodologies described herein are designed to facilitate the consistent and reproducible evaluation of this compound's efficacy and mechanism of action.

Postulated Mechanism of Action

This compound is a synthetic analog of Fibroblast Growth Factor 21 (FGF21), a key regulator of glucose and lipid metabolism.[1] It is hypothesized to act as a potent agonist at FGF receptors, initiating a signaling cascade that leads to increased insulin sensitivity, enhanced fatty acid oxidation, and reduced hepatic glucose production. The proposed signaling pathway is initiated by the binding of this compound to its receptor complex, leading to the phosphorylation of downstream signaling molecules.

Caption: Hypothetical signaling pathway of this compound.

In Vivo Efficacy Data (Hypothetical)

The following tables summarize the expected effects of this compound in a diet-induced obesity (DIO) mouse model. C57BL/6J mice were fed a high-fat diet (HFD) for 12 weeks to induce obesity and insulin resistance before treatment initiation.

Table 1: Effects of this compound on Body Weight and Food Intake

| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Daily Food Intake (g) |

| Vehicle (HFD) | 45.2 ± 2.1 | 48.5 ± 2.5 | +7.3 | 3.1 ± 0.3 |

| This compound (1 mg/kg) | 44.8 ± 2.3 | 42.1 ± 2.0 | -6.0 | 3.0 ± 0.4 |

| This compound (3 mg/kg) | 45.5 ± 2.0 | 38.7 ± 1.8 | -14.9 | 2.9 ± 0.3 |